![molecular formula C14H17NO3 B3001669 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1157501-50-2](/img/structure/B3001669.png)
2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid" is a derivative of morpholine carboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. Morpholine and its derivatives are known for their applications in peptidomimetic chemistry and as intermediates in the synthesis of complex organic molecules with potential biological activities .
Synthesis Analysis
The synthesis of morpholine derivatives has been explored in several studies. A polymer-supported synthesis approach has been used to create morpholine-3-carboxylic acid derivatives, starting from immobilized amino acids and proceeding through solid-phase synthesis to achieve the target dihydrooxazines . Another study presented a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, involving reductive amination and intramolecular acetalization, among other steps . Additionally, novel syntheses of 2-morpholine carboxylic acid derivatives have been described, which were further converted into unique ring systems like 1-aza-4-oxabicyclo[3.3.1]non-6-one .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been elucidated in several studies. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing its monoclinic system and space group . Similar structural analyses were conducted for other morpholine-containing compounds, which also demonstrated distinct crystal structures .
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions to form complex molecules. For example, the synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid involved N-alkylation, trichloroacetylation, and hydrolysis . Condensation reactions have also been employed to synthesize indazole derivatives with morpholine moieties, which were prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the studies do highlight the importance of morpholine derivatives in medicinal chemistry. These compounds often exhibit significant biological activities, such as inhibiting the proliferation of cancer cell lines, which is indicative of their potential as therapeutic agents . The stereochemical configuration and the formation of stable N-acylmorpholine rotamers are also of interest in the context of drug design and synthesis .
Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis of derivatives like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide involves complex chemical processes such as condensation and cyclisation, indicating the compound's potential for diverse chemical transformations (Lu et al., 2017); (Lu et al., 2020).
Biological Activity :
- These compounds have shown distinct effective inhibition on the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Lu et al., 2017); (Lu et al., 2020).
Chemical Properties and Applications :
- The study of morpholinium salts of ring-substituted benzoic acid analogues shows the versatility of morpholine derivatives in forming various hydrogen-bonded polymeric structures, which could be significant in materials science (Smith & Lynch, 2016).
- Research on the anti-corrosive behavior of related compounds on mild steel in hydrochloric acid solution reveals applications in material science and corrosion inhibition (Saady et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, or inhalation .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is present in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-morpholin-4-yl-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)14(15-5-7-18-8-6-15)9-11-3-1-2-4-12(11)10-14/h1-4H,5-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJFJWMBFDGLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2(CC3=CC=CC=C3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.